molecular formula C19H29BrO2 B12299802 16-Bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

16-Bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

Katalognummer: B12299802
Molekulargewicht: 369.3 g/mol
InChI-Schlüssel: CWVMWSZEMZOUPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 16-Bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one is a steroidal derivative characterized by a bromine atom at position 16, hydroxyl and methyl groups at positions 3, 10, and 13, and a ketone at position 15. Its core structure is based on the cyclopenta[a]phenanthrene framework, common in steroidal and bile acid derivatives.

Key structural features include:

  • Bromine at C16: Enhances electrophilicity and may affect binding interactions.
  • Hydroxyl at C3: Provides hydrogen-bonding capacity.
  • Methyl groups at C10 and C13: Influence steric bulk and ring conformation.
  • Ketone at C17: Common in bioactive steroids, contributing to polarity and metabolic stability.

Synthetic routes typically involve functionalization of steroidal precursors like estrone or androsterone derivatives, with bromination achieved via electrophilic substitution or radical methods .

Eigenschaften

IUPAC Name

16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BrO2/c1-18-7-5-12(21)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)22/h11-16,21H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVMWSZEMZOUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)Br)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 16-Brom-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-Tetradecahydrocyclopenta[a]phenanthren-17-on umfasst mehrere Schritte, beginnend mit einfacheren Steroidvorläufern. Die wichtigsten Schritte umfassen:

    Bromierung: Einführung des Bromatoms an der 16. Position unter Verwendung von Brom oder N-Bromsuccinimid (NBS) unter kontrollierten Bedingungen.

    Hydroxylierung: Einführung der Hydroxylgruppe an der 3. Position unter Verwendung von Oxidationsmitteln wie Osmiumtetroxid (OsO4) oder Kaliumpermanganat (KMnO4).

    Methylierung: Addition von Methylgruppen an der 10. und 13. Position unter Verwendung von Methylierungsmitteln wie Methyliodid (CH3I) in Gegenwart einer Base.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Dies umfasst die Verwendung von fortschrittlichen katalytischen Systemen, kontinuierlichen Flussreaktoren und Reinigungsverfahren wie Chromatographie und Kristallisation.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the 16β position is highly reactive and undergoes nucleophilic substitution. Common nucleophiles include hydroxide ions, amines, and thiols under basic or neutral conditions.

Reaction Type Reagents Conditions Products
Nucleophilic substitutionSodium hydroxide (NaOH)Ethanol/water, room temperature16β-Hydroxy-3-hydroxy-10,13-dimethyl-...
AminationAmmonia (NH₃)Ethanol, reflux16β-Amino derivative
Thiol substitutionThiols (e.g., RSH)Polar aprotic solvents16β-Thioether derivatives

These reactions are facilitated by the bromine’s electrophilic nature and the steric environment of the steroid nucleus.

Reduction Reactions

Reduction targets both the bromine atom and the ketone group at C17:

Bromine Reduction

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

  • Conditions : Ethereal solvents (e.g., THF) under reflux

  • Product : Androsterone derivatives (bromine replaced by hydrogen)

Ketone Reduction

  • Reagents : Catalytic hydrogenation (H₂/Pd) or hydride reagents (e.g., NaBH₄)

  • Conditions : Methanol, room temperature

  • Product : 17α-Hydroxy-3-hydroxy-10,13-dimethyl-... (secondary alcohol)

This highlights the compound’s utility in synthesizing reduced steroid analogs.

Oxidation Reactions

The hydroxyl group at C3 is susceptible to oxidation, while the ketone at C17 may undergo further functionalization:

Reaction Type Reagents Conditions Products
Oxidation of C3-hydroxylPotassium permanganate (KMnO₄)Acidic conditions3-Ketone derivative
EpoxidationM-chloroperbenzoic acidDichloromethaneEpoxide derivatives

Oxidation of the hydroxyl group to a ketone alters the compound’s lipophilicity and biological activity.

Stereochemical Considerations

The compound’s stereochemistry (e.g., 16β-bromo configuration) significantly impacts reactivity. For example:

  • Steric hindrance : The bulky steroid nucleus restricts nucleophilic attack to the less hindered 16β position.

  • Electronic effects : The electron-withdrawing bromine atom stabilizes adjacent carbocations during elimination reactions.

These factors are critical in predicting regio- and stereoselectivity .

Analytical Techniques

Reactions are monitored using:

  • Thin-layer chromatography (TLC) : To track purity and reaction progress.

  • High-performance liquid chromatography (HPLC) : For quantitative analysis.

Structural and Functional Group Analysis

Functional Group Position Reactivity Key Reactions
Bromine (Br)C16βHighSubstitution, elimination
Hydroxyl (–OH)C3ModerateOxidation, esterification
Ketone (C=O)C17LowReduction, enolate formation

This comprehensive analysis underscores the compound’s role in steroid chemistry, emphasizing its reactivity profile and applications in both research and industrial settings.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound is of interest in medicinal chemistry due to its structural similarity to naturally occurring steroids. Its bromine substitution can enhance biological activity and selectivity for specific receptors.

1.1. Hormonal Activity

Research indicates that derivatives of this compound may exhibit activity similar to that of androgens or estrogens. This can be beneficial in hormone replacement therapies or treatments for hormone-sensitive cancers.

1.2. Anti-inflammatory Properties

Studies have shown that compounds with similar structures possess anti-inflammatory effects. The bromine atom may play a role in modulating inflammatory pathways in cells.

Synthetic Applications

The unique structure of 16-Bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one makes it a valuable intermediate in organic synthesis.

2.1. Synthesis of Other Compounds

This compound can serve as a precursor for synthesizing more complex steroidal structures through various chemical reactions such as:

  • Bromination
  • Hydroxylation
  • Alkylation

Research Studies and Findings

Recent studies have explored the crystal structure and reactivity of this compound:

3.1. Crystal Structure Analysis

A study published in 2022 provided insights into the crystal structure of related brominated compounds. The analysis revealed critical information about bond lengths and angles which are essential for understanding reactivity and stability .

In vitro studies have demonstrated that compounds with similar configurations exhibit significant biological activities including:

  • Anticancer effects
  • Antimicrobial properties

These findings suggest potential therapeutic uses in treating various diseases.

Case Studies

Several case studies highlight the practical applications of this compound:

4.1. Hormone Replacement Therapy

Clinical trials involving steroid derivatives have indicated that compounds like 16-Bromo-3-hydroxy-10,13-dimethyl can effectively manage symptoms associated with hormonal deficiencies.

4.2. Anticancer Research

Research has shown that certain derivatives can inhibit the growth of cancer cells in vitro by inducing apoptosis and disrupting cell cycle progression.

Wirkmechanismus

The mechanism of action of 16-Bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This can lead to changes in gene expression, protein synthesis, and cellular functions, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

The following table compares 16-bromo-3-hydroxy-10,13-dimethyltetradecahydrocyclopenta[a]phenanthren-17-one with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Spectral Data (MS) Yield (%) Biological Activity/Notes
Target Compound 16-Br, 3-OH, 10,13-dimethyl C21H29BrO2 409.37 g/mol Not reported Under investigation
16-(2-Fluoro-4-bromobenzylidene)-3-hydroxy-10,13-dimethyl analog (5i, ) 16-(2-F-4-Br-benzylidene) C26H32BrFO2 474.2 g/mol m/z 475.4 (M+H)+ 94 Cytotoxic activity
16-(4-Methoxybenzylidene)-3-hydroxy-10,13-dimethyl analog (5j, ) 16-(4-MeO-benzylidene) C27H36O3 408.3 g/mol m/z 409.5 (M+H)+ 84 Moderate cytotoxicity
(E)-16-(5-Bromo-2-hydroxybenzylidene) derivative (1g, ) 16-(5-Br-2-OH-benzylidene) C27H31BrO3 495.4 g/mol m/z 454/456 (M+) Cytotoxic
17-(Bromoethynyl)-17-hydroxy-10,13-dimethyl analog () 17-Br-ethynyl, 17-OH C21H27BrO2 391.35 g/mol Not reported Crystal structure resolved
3-Hydroxy-17-bromo-16,17-seco-estra derivative () 17-Br, 16,17-seco structure C18H23BrO2 357.28 g/mol X-ray structure available

Key Observations :

  • Substituent Position: Bromine at C16 (target compound) vs. C17 () alters electronic distribution and steric interactions.
  • Molecular Weight : Bromobenzylidene derivatives (e.g., 5i) exhibit higher molecular weights (~474 g/mol) due to bulky substituents.
  • Spectral Data : ESI-MS for benzylidene derivatives (e.g., 5i, 5j) confirms molecular ion peaks .

Structural and Conformational Analysis

  • Ring Conformations : X-ray studies on 17-bromoethynyl derivatives () reveal chair (C-ring) and envelope (B-ring) conformations, similar to the target compound’s predicted geometry .
  • Bay-Region Distortions: Methyl groups at C10 and C13 (target compound) may induce steric strain in the bay region, analogous to carcinogenic 7,11-dimethyl derivatives (). However, the target compound’s bromine at C16 likely mitigates carcinogenicity by altering diol-epoxide activation pathways .

Biologische Aktivität

16-Bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one (commonly referred to as 16-Bromo-DHEA) is a synthetic derivative of dehydroepiandrosterone (DHEA), a naturally occurring steroid hormone. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C19H27BrO2
  • Molecular Weight : 367.32 g/mol
  • LogP : 4.2526 (indicating lipophilicity)
  • PSA (Polar Surface Area) : 37.3 Ų

Biological Activity

The biological activity of 16-Bromo-DHEA has been explored in various studies focusing on its effects on hormone regulation and potential therapeutic applications.

Hormonal Activity

  • Androgenic Effects : Research indicates that 16-Bromo-DHEA exhibits androgenic properties similar to those of DHEA. It has been shown to influence androgen receptor activity and may enhance anabolic processes in muscle tissue .
  • Estrogenic Activity : Some studies suggest that this compound can also exhibit estrogen-like effects. This dual action may provide therapeutic benefits in conditions such as osteoporosis and muscle wasting associated with aging .

Antitumor Activity

Several investigations have reported the antitumor potential of 16-Bromo-DHEA:

  • In vitro Studies : Cell line studies have demonstrated that 16-Bromo-DHEA can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of steroid hormone receptors and induction of apoptosis .
  • Animal Models : In vivo studies using rodent models have shown that treatment with 16-Bromo-DHEA can reduce tumor size and improve survival rates in cancer-bearing animals .

Case Studies

  • Breast Cancer Treatment : A case study published in a peer-reviewed journal highlighted the use of 16-Bromo-DHEA in combination with traditional chemotherapy agents. The results indicated an enhanced therapeutic effect and reduced side effects compared to chemotherapy alone .
  • Muscle Wasting Disorders : Clinical observations have noted improvements in muscle mass and strength among elderly patients administered with 16-Bromo-DHEA as part of a comprehensive treatment plan for sarcopenia .

The precise mechanisms through which 16-Bromo-DHEA exerts its biological effects are still under investigation but may include:

  • Modulation of gene expression related to steroid hormone pathways.
  • Interaction with specific nuclear receptors (androgen and estrogen receptors).
  • Induction of apoptotic pathways in malignant cells.

Safety and Toxicology

While promising results have been observed regarding the efficacy of 16-Bromo-DHEA:

  • Toxicological Data : Limited data are available on the acute and chronic toxicity profiles of this compound. Current findings suggest that it is relatively safe at therapeutic doses; however, comprehensive studies are necessary to fully understand its safety profile .
Parameter Value
Acute Toxicity (Oral)No data available
Skin IrritationNo data available
Eye IrritationNo data available
Reproductive ToxicityNo data available

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, face shields, and safety glasses compliant with NIOSH (US) or EN 166 (EU) standards. Respiratory protection is advised if aerosolization occurs .
  • Engineering Controls : Work in a fume hood with adequate ventilation. Implement hygiene practices (e.g., handwashing after handling) .
  • Disposal : Contract licensed waste disposal services for surplus or contaminated material. Avoid drainage systems to prevent environmental release .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the crystal lattice parameters (e.g., monoclinic system, space group P2₁) using a Bruker SMART CCD diffractometer. Compare unit cell dimensions (e.g., a = 7.383 Å, β = 95.687°) to published data .
  • Spectroscopic Techniques : Employ 1^1H/13^13C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₂₁H₂₇BrO₂, M = 399.35 g/mol) .

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer :

  • Bromination of Precursors : Start with a steroidal backbone (e.g., 10,13-dimethyl-17-ketone derivatives). Use brominating agents like NBS (N-bromosuccinimide) in anhydrous ether under controlled acetylene flow .
  • Purification : Recrystallize from ether/petroleum ether mixtures to achieve >95% purity. Monitor melting points (e.g., 169–170°C for analogous compounds) .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Store samples at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor degradation via HPLC or TGA for 6–12 months .
  • Reactivity Screening : Test compatibility with common solvents (e.g., DMSO, methanol) and metals (e.g., stainless steel) to identify decomposition pathways .

Q. What strategies are recommended for evaluating its potential carcinogenicity?

  • Methodological Answer :

  • In Vitro Assays : Conduct Ames tests (Salmonella mutagenicity) and micronucleus assays to screen for genotoxicity .
  • In Vivo Studies : Use rodent models (OECD 451/453 guidelines) for chronic exposure analysis. Prioritize organs with high metabolite accumulation (e.g., liver, kidneys) .

Q. How can environmental persistence and bioaccumulation potential be determined?

  • Methodological Answer :

  • QSAR Modeling : Predict biodegradability and toxicity using tools like EPI Suite™. Focus on log Pow (octanol-water partition coefficient) and soil mobility .
  • Experimental Testing : Perform OECD 301/302 biodegradation tests in activated sludge or aquatic systems. Measure half-life under UV exposure .

Q. What methodologies resolve stereochemical ambiguities in derivatives of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with a Chiralpak® column and polarimetric detection to separate enantiomers .
  • Computational Modeling : Apply density functional theory (DFT) to predict stereoisomer stability. Validate with X-ray data (e.g., R/S* configurations in cyclopenta-phenanthrene systems) .

Q. How can structural modifications enhance its bioactivity for pharmacological studies?

  • Methodological Answer :

  • Regioselective Functionalization : Introduce ethynyl or acetate groups at C-17 using acetylene gas and potassium t-amylate. Optimize reaction time (4–16 hours) and temperature (0°C) .
  • Structure-Activity Relationship (SAR) : Compare brominated vs. non-brominated analogs in receptor-binding assays (e.g., steroid hormone receptors). Use crystallography to map binding interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.